N-Hydroxy-2-acetylaminofluorene, ferric chelate
Description
Properties
CAS No. |
63904-81-4 |
|---|---|
Molecular Formula |
C45H36FeN3O6 |
Molecular Weight |
770.6 g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)-N-oxidoacetamide;iron(3+) |
InChI |
InChI=1S/3C15H12NO2.Fe/c3*1-10(17)16(18)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15;/h3*2-7,9H,8H2,1H3;/q3*-1;+3 |
InChI Key |
DVPHUWOGBLZHLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].[Fe+3] |
Origin of Product |
United States |
Preparation Methods
General Background
N-Hydroxy-2-acetylaminofluorene is an N-hydroxylated metabolite derivative of 2-acetylaminofluorene, a known carcinogen. N-hydroxylation is a critical metabolic activation step catalyzed by cytochrome P450 enzymes in the liver microsomes, producing reactive intermediates capable of DNA binding.
Synthetic Route
The synthesis of N-hydroxy-2-acetylaminofluorene generally follows an N-hydroxylation of 2-acetylaminofluorene or related aryl amides by chemical or enzymatic methods:
- Chemical N-hydroxylation : Direct chemical oxidation of 2-acetylaminofluorene using hydroxylamine derivatives or other selective oxidants under controlled conditions.
- Enzymatic N-hydroxylation : Incubation of 2-acetylaminofluorene with hepatic microsomal preparations in the presence of cofactors (NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) to generate the N-hydroxy metabolite enzymatically. Sodium fluoride is often added to inhibit deacetylation and increase yield of N-hydroxy derivatives.
Example procedure (adapted from microsomal hydroxylation studies):
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 2-acetylaminofluorene + NADPH + hepatic microsomes | Enzymatic N-hydroxylation at 37°C, pH 7.4 |
| 2 | Sodium fluoride (300 μM) | Added to inhibit deacetylation, enhance yield |
| 3 | Extraction with ether | To isolate N-hydroxy metabolite |
| 4 | Purification by crystallization or chromatography | Purify N-hydroxy-2-acetylaminofluorene |
The enzymatic method yields the N-hydroxy derivative with high specificity and purity, suitable for subsequent complexation.
Preparation of Ferric Chelate Complex
Coordination Chemistry
The ferric chelate of N-hydroxy-2-acetylaminofluorene involves coordination of the ferric ion (Fe^3+) with the N-hydroxy functional group and possibly other donor atoms in the ligand. This complexation stabilizes the N-hydroxy compound and is useful for studying its biochemical and catalytic properties.
Synthetic Procedure
The ferric chelate is prepared by reacting the purified N-hydroxy-2-acetylaminofluorene ligand with a ferric salt under controlled conditions:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | N-hydroxy-2-acetylaminofluorene (ligand) | Dissolved in suitable solvent (e.g., acetonitrile) |
| 2 | Ferric salt (e.g., ferric chloride or ferric nitrate) | Added stoichiometrically to ligand solution |
| 3 | Stirring at room temperature or slight heating | Allows complex formation |
| 4 | Precipitation or crystallization of ferric chelate | Isolate complex by filtration or evaporation |
| 5 | Washing and drying | Purify and dry the ferric chelate complex |
The molar ratio of ligand to ferric ion is typically 1:1 or as determined by coordination stoichiometry. The complex has a molecular weight of approximately 770.6 g/mol and formula C45H36FeN3O6.
Characterization and Purity Assessment
Chromatographic Purification
Thin-layer chromatography (TLC) and other chromatographic techniques are used to confirm purity and identity of the N-hydroxy ligand before complexation. Typical solvent systems include ether-heptane, chloroform-methanol mixtures, and chloroform-acetone-ammonium hydroxide systems.
| Solvent System | Rf Value of N-Hydroxy-2-acetylaminofluorene | Specific Activity (if radiolabeled) |
|---|---|---|
| Ether-Heptane (75:25) | ~0.38 | ~0.066 mCi/mmol |
| Chloroform-Methanol (95:5) | ~0.53 | ~0.062 mCi/mmol |
| Chloroform-Acetone-NH4OH (50:50:1) | ~0.67 | ~0.064 mCi/mmol |
Spectroscopic and Structural Analysis
- UV-Vis and IR spectroscopy confirm coordination by shifts in characteristic absorption bands.
- Mass spectrometry verifies molecular weight.
- X-ray crystallography (if crystals are obtained) confirms coordination geometry.
- NMR spectroscopy (1H, 13C) provides ligand environment details.
- Elemental analysis confirms composition.
Summary Table of Preparation Methods
Research and Literature Survey Notes
- The enzymatic N-hydroxylation method is well-established for aryl amides and acetylated aromatic amines, including 2-acetylaminofluorene derivatives.
- Sodium fluoride is a critical additive in microsomal incubations to increase N-hydroxy metabolite yield by inhibiting competing deacetylation pathways.
- The ferric chelate complex has been characterized in chemical databases with molecular formula C45H36FeN3O6 and molecular weight ~770.6 g/mol.
- Coordination chemistry studies on related metal complexes indicate typical octahedral geometry around ferric ions with N-hydroxy ligands acting as donors.
- No direct synthetic procedure for the ferric chelate complex of N-hydroxy-2-acetylaminofluorene was found in the surveyed literature, but standard metal complexation protocols apply.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-2-acetylaminofluorene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the ferric ion, which can act as a catalyst or reactant .
Common Reagents and Conditions: Common reagents used in the reactions of N-Hydroxy-2-acetylaminofluorene include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of N-Hydroxy-2-acetylaminofluorene include various substituted derivatives and oxidation products. These products are often characterized by their unique chemical and physical properties .
Scientific Research Applications
Carcinogenic Studies
N-Hydroxy-2-acetylaminofluorene serves as a model compound in studying mechanisms of chemical carcinogenesis. It has been shown to induce tumors in laboratory animals, particularly when administered with ferric chelates, highlighting its mutagenic potential and role in DNA damage mechanisms .
Key Findings:
- Tumor Induction: In various studies, the compound has demonstrated the ability to induce tumors in rodents when administered in specific dosages.
- DNA Damage: It forms DNA adducts that are critical for understanding the carcinogenic process. The formation of these adducts has been measured using techniques such as the 32P-postlabeling assay, indicating significant levels of DNA reactivity after exposure .
Biochemical Research
The compound is utilized extensively in biochemical research to investigate metabolic pathways and the effects of carcinogens on biological systems. It interacts with various enzymes and cellular components, providing insights into the metabolic activation of carcinogens.
Applications:
- Metabolic Activation Studies: Research indicates that N-hydroxy-2-acetylaminofluorene can activate cytochrome P450 enzymes, which are crucial for metabolizing many xenobiotics .
- Inhibition Studies: It has been identified as an effective inhibitor of aldehyde oxidase, demonstrating significant inhibition at low concentrations. This property makes it valuable for exploring enzyme interactions and drug metabolism .
Genotoxicity Assessments
Recent studies have focused on the genotoxic effects of N-hydroxy-2-acetylaminofluorene and its metabolites using human skin models. These assessments are vital for understanding how exposure to this compound may lead to DNA damage in humans.
Findings:
- Skin Comet Assay: The compound's metabolites have shown varying degrees of DNA damage when assessed through the skin comet assay, indicating their potential risk as genotoxic agents .
- Adduct Formation: The formation of DNA adducts was significantly higher after single exposures compared to multiple treatments with parent compounds, suggesting a need for careful evaluation of exposure scenarios .
Comparative Analysis with Related Compounds
N-Hydroxy-2-acetylaminofluorene is part of a broader class of heterocyclic amine carcinogens. Understanding its behavior compared to similar compounds can provide insights into its unique properties and risks.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-acetylaminofluorene, ferric chelate involves its interaction with cellular nucleophiles, particularly DNA. The compound can form reactive electrophilic intermediates that bind to DNA, causing mutations and potentially leading to carcinogenesis. The ferric ion plays a crucial role in stabilizing these intermediates and facilitating their interactions with biological targets .
Comparison with Similar Compounds
Mechanistic Insights
- Retention-Driven Carcinogenesis: The ferric chelate’s prolonged retention at injection sites allows sustained interaction with cellular macromolecules, promoting mutations and sarcomagenesis .
- Reactive Oxygen Species (ROS) : Fe³⁺ in the chelate may catalyze ROS generation, exacerbating DNA damage and tumor initiation .
- Synergy with Metal Transporters : Unlike zinc or manganese chelates, ferric chelates may exploit iron-transport pathways, enhancing cellular uptake in specific tissues .
Research Implications
- Therapeutic Targeting: Inhibiting sulfotransferase activity or chelate formation could mitigate carcinogenicity in susceptible populations .
- Environmental and Occupational Risks : Prolonged retention of ferric chelates underscores the need for stringent handling protocols, as highlighted by CAMEO Chemicals’ safety guidelines .
Biological Activity
N-Hydroxy-2-acetylaminofluorene (N-OH-AAF) is a compound of significant interest due to its biological activities, particularly in the context of carcinogenesis. When chelated with ferric ions, this compound exhibits enhanced reactivity and biological implications that warrant detailed exploration.
Chemical Structure and Properties
N-Hydroxy-2-acetylaminofluorene, ferric chelate has the molecular formula CHFeNO and is characterized by its ability to form complexes with iron ions. This chelation is crucial for its biological activity, as it influences the compound's reactivity with biological macromolecules.
The biological activity of N-OH-AAF primarily involves its bioactivation to reactive metabolites that can form DNA adducts. These adducts are critical in understanding the compound's carcinogenic potential. The enzymatic conversion of N-OH-AAF into N-acetoxyarylamines leads to the formation of DNA adducts, which are implicated in mutagenesis and cancer development .
Key Findings from Research
- DNA Adduct Formation : Studies have shown that N-OH-AAF can form DNA adducts more efficiently than its unsubstituted analogs. The presence of electronegative substituents at the 7-position significantly increases the amount of DNA adducts formed .
- Inhibitory Effects : Certain nucleophiles have been shown to inhibit the formation of DNA adducts from N-OH-AAF, suggesting potential pathways for mitigating its carcinogenic effects .
- Carcinogenicity Evidence : The ferric chelate form of N-OH-AAF has been linked to tumor induction in animal models. For instance, when administered orally, it induced a spectrum of tumors similar to that observed with N-OH-AAF itself, albeit at lower incidences .
Table 1: Summary of Carcinogenic Studies Involving N-OH-AAF
Biological Implications
The biological implications of this compound extend beyond carcinogenesis:
- Oxidative Stress : The compound can induce oxidative stress, which is known to contribute to various pathological conditions, including cancer .
- Epigenetic Modifications : Research indicates that exposure to N-OH-AAF can lead to significant epigenetic changes, including alterations in DNA methylation and histone modifications, further complicating its role in carcinogenesis .
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing N-hydroxy-2-acetylaminofluorene ferric chelate?
- Methodological Answer : The ferric chelate is synthesized via chelation of Fe³⁺ ions with N-hydroxy-2-acetylaminofluorene (N-OH-AAF) under acidic conditions. A typical procedure involves dissolving N-OH-AAF in a polar solvent (e.g., ethanol/water mixture) and adding FeCl₃·6H₂O in a 1:1 molar ratio. The reaction is stirred at 60–70°C for 4–6 hours under nitrogen to prevent oxidation. The product is precipitated, filtered, and washed with cold ethanol .
- Key Considerations : Monitor pH (optimal range: 3.0–5.0) to avoid hydrolysis of Fe³⁺. Confirm stoichiometry via elemental analysis or inductively coupled plasma mass spectrometry (ICP-MS).
Q. How is the structural integrity of the ferric chelate validated in experimental settings?
- Methodological Answer : Use a combination of spectroscopic techniques:
- FT-IR : Confirm chelation via shifts in the hydroxamic acid O–H stretch (3200–3400 cm⁻¹) and C=O stretch (1650–1680 cm⁻¹) .
- UV-Vis : Compare λmax of free ligand (N-OH-AAF) versus chelate; Fe³⁺ coordination typically induces a bathochromic shift .
- X-ray crystallography (if crystalline): Resolve the octahedral geometry of Fe³⁺ and ligand binding modes .
Q. What are the stability profiles of the ferric chelate under varying pH and temperature conditions?
- Methodological Answer : Stability studies show:
- pH 2.0–6.0 : High stability due to strong Fe³⁺-hydroxamate binding. Above pH 7.0, gradual hydrolysis occurs, releasing free Fe³⁺ and ligand .
- Thermal stability : Decomposition begins at 150°C, emitting toxic NOx fumes. Store at 4°C in inert, airtight containers to prevent oxidative degradation .
Q. What are the acute toxicity parameters for handling this compound in laboratory settings?
- Methodological Answer :
- Rat subcutaneous TDLo : 160 mg/kg over 4 weeks induced neoplastic growth .
- Decomposition hazards : Heating releases NOx, ZnO, and SOx. Use fume hoods and wear PPE (gloves, lab coat, goggles) during handling .
Advanced Research Questions
Q. How do microbial communities influence the environmental degradation of this ferric chelate?
- Methodological Answer : Aerobic bacteria (e.g., Bacillus spp.) degrade the chelate via cleavage of the hydroxamate bond. In experiments, 28–30% of the chelate’s carbon backbone was mineralized to CO₂ within 5 days .
- Experimental Design : Inoculate chelate-containing media with microbial consortia from contaminated sites. Monitor degradation via LC-MS and radiorespirometry (using <sup>14</sup>C-labeled chelate) .
Q. What contradictions exist in reported carcinogenicity data, and how can they be resolved experimentally?
- Methodological Answer : While subcutaneous studies in rats show neoplastigenic activity (TDLo: 160 mg/kg), conflicting data exist for oral exposure routes. Resolve discrepancies by:
- Conducting dose-response studies across multiple species (e.g., mice, zebrafish).
- Analyzing metabolic activation pathways (e.g., cytochrome P450-mediated oxidation) using liver microsome assays .
Q. How does the chelate’s stability constant compare to other ferric complexes (e.g., EDTA), and what are the implications for experimental design?
- Methodological Answer : The ferric chelate’s log stability constant (log β ≈ 25) exceeds that of Fe-EDTA (log β = 14.3), making it resistant to ligand displacement in biological systems. However, at pH > 7.0, hydrolysis competes with chelation. Design experiments in buffered acidic media (pH 4.0–6.0) to maintain integrity .
Q. What mechanistic insights explain the chelate’s interaction with cellular iron transporters?
- Methodological Answer : The chelate mimics endogenous ferric siderophores, hijacking membrane-bound ferric reductases (e.g., FRO2 in plants). Use competitive inhibition assays with <sup>55</sup>Fe-labeled chelate and CRISPR-edited cell lines (e.g., FRO2 knockouts) to validate uptake pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
